

# micellar liquid chromatography determination of Citalopram hydrobromide metabolites

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## Compound Focus: Citalopram Hydrobromide

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## Comprehensive Application Notes and Protocols for Micellar Liquid Chromatographic Determination of Citalopram Hydrobromide and Its Metabolites

### Introduction

**Citalopram hydrobromide (CTA)** is a widely prescribed selective serotonin reuptake inhibitor (SSRI) used primarily for the treatment of major depressive disorder. As with many psychiatric medications, **therapeutic drug monitoring** is essential for optimizing efficacy while minimizing adverse effects. Citalopram undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP3A4 and CYP2C19) to form two **active metabolites**: desmethyl citalopram (DCTA) and didesmethyl citalopram (DDCTA). Monitoring

these metabolites is particularly important as they contribute to the pharmacological activity and exhibit significantly longer elimination half-lives (up to 59 hours for DCTA) compared to the parent compound.

**Micellar liquid chromatography (MLC)** has emerged as a powerful analytical technique for the simultaneous determination of citalopram and its metabolites in various matrices. MLC offers distinct advantages over conventional reversed-phase HPLC, including **enhanced green chemistry** characteristics through reduced organic solvent consumption, improved compatibility with biological matrices, and cost-effectiveness. These application notes provide detailed protocols and experimental data for the reliable determination of citalopram and its main metabolites using MLC, with applications spanning pharmaceutical quality control, therapeutic drug monitoring, and forensic toxicology.

## Methodology Overview

### Principle of Micellar Liquid Chromatography

Micellar liquid chromatography utilizes **surfactant-based mobile phases** above their critical micellar concentration to create a unique three-phase separation system. The stationary phase is modified by adsorption of monomeric surfactant molecules, while **micelles** in the mobile phase act as a pseudophase that can interact with analytes. This configuration provides multiple interaction mechanisms including partitioning between stationary phase and aqueous mobile phase, between stationary phase and micelles, and between aqueous phase and micelles. The versatility of this system allows for simultaneous separation of compounds with varying hydrophobicities, making it particularly suitable for monitoring parent drugs and their metabolites which often possess different polarities.

For citalopram analysis, **sodium dodecyl sulphate (SDS)** has been identified as the optimal surfactant due to its appropriate micellar properties, UV transparency at the detection wavelength, and ability to provide efficient separation of citalopram from its demethylated metabolites. The addition of **organic modifiers** such as propanol further enhances selectivity and efficiency by modifying the micellar properties and stationary phase interactions.

### Comparative Analytical Techniques

While MLC offers significant advantages for routine monitoring, several other chromatographic techniques have been employed for citalopram analysis. **Traditional reversed-phase HPLC** with octadecyl silane columns remains common, typically utilizing acetonitrile or methanol with aqueous buffers as mobile phases. **Ultra-high performance liquid chromatography (UHPLC)** provides enhanced resolution and faster analysis times through sub-2 $\mu$ m particle columns. **Liquid chromatography-tandem mass spectrometry (LC-MS/MS)** offers superior sensitivity and specificity, particularly valuable for pharmacokinetic studies requiring low detection limits. However, MLC maintains distinct advantages in terms of cost-effectiveness, reduced solvent toxicity, and simplified sample preparation for biological matrices.

Table 1: Comparison of Analytical Techniques for Citalopram and Metabolite Determination

Technique	Detection Limits	Analysis Time	Cost per Analysis	Matrix Compatibility	Key Applications
Micellar LC	0.3-0.5 $\mu$ g/mL [1]	15-20 min	Low	High (direct injection possible)	Routine TDM, quality control
Reversed-phase HPLC	1-5 ng/mL [2]	20-30 min	Medium	Medium (requires extraction)	Clinical plasma monitoring
UHPLC-DAD	4-8 ng/mL [3]	<10 min	Medium-High	Medium (requires extraction)	High-throughput screening
LC-MS/MS	0.1-0.5 ng/mL [4]	5-15 min	High	High (with internal standard)	Pharmacokinetic studies

## Experimental Design

### Instrumentation and Materials

**Chromatographic System:** The MLC method should be implemented using a high-pressure liquid chromatography system equipped with a binary or quaternary pump, autosampler or manual injection valve,

column thermostat, and UV-Vis or diode array detector. Data acquisition and processing can be performed using compatible software.

**Columns:** A reverse-phase C18 column (250 × 4.6 mm i.d., 5 µm particle size) provides optimal separation efficiency for the citalopram metabolites. The column should be maintained at **60°C** throughout the analysis to ensure consistent retention times and peak shapes [1].

#### Chemical Reagents:

- Sodium dodecyl sulphate (SDS), electrophoresis grade ≥99%
- 1-Propanol, HPLC grade
- Tri-ethylamine, HPLC grade
- o-Phosphoric acid, analytical grade
- **Citalopram hydrobromide** reference standard
- Desmethyl citalopram hydrochloride reference standard
- Didesmethyl citalopram tartrate reference standard
- High-purity water (HPLC grade)

## Mobile Phase Preparation

The optimized mobile phase consists of **0.18 M SDS**, **15% (v/v) 1-propanol**, and **0.3% (v/v) tri-ethylamine**, adjusted to pH 4 with 0.2 M o-phosphoric acid [1]. Preparation should follow this specific protocol:

- **SDS Solution:** Dissolve 51.8 g of SDS in approximately 800 mL of HPLC-grade water with vigorous stirring and gentle heating (40-50°C) to facilitate dissolution. Once completely dissolved, cool to room temperature.
- **Organic Modifier:** Add 150 mL of 1-propanol to the SDS solution while stirring continuously.
- **pH Adjustment:** Add 3 mL of tri-ethylamine to the mixture. Slowly add o-phosphoric acid (approximately 10-15 mL) until the pH reaches 4.0, monitoring with a calibrated pH meter.
- **Final Volume:** Transfer the solution to a 1-liter volumetric flask and dilute to volume with HPLC-grade water.

- **Filtration:** Filter the mobile phase through a 0.45  $\mu\text{m}$  nylon membrane filter under vacuum and degas by sonication for 10 minutes before use.

## Chromatographic Conditions

The separation is performed under the following optimized conditions:

- **Flow Rate:** 2.0 mL/min
- **Detection Wavelength:** 240 nm
- **Column Temperature:** 60°C
- **Injection Volume:** 20  $\mu\text{L}$
- **Analysis Time:** 15 minutes per sample

These conditions provide baseline separation of citalopram and its metabolites with resolution factors  $>1.5$  between all peaks of interest.

## Sample Preparation Techniques

### 3.4.1 Pharmaceutical Formulations

For tablet analysis, accurately weigh and powder not less than 20 tablets. Transfer an amount equivalent to 10 mg of citalopram to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes with occasional shaking, and dilute to volume with mobile phase. Filter through a 0.45  $\mu\text{m}$  syringe filter, discarding the first few mL of filtrate.

### 3.4.2 Biological Samples (Plasma/Serum)

For plasma samples, employ **supported liquid extraction (SLE)** for optimal recovery [5]:

- **Pre-treatment:** Mix 1 mL of plasma with 100  $\mu\text{L}$  of internal standard solution (venlafaxine hydrochloride or chlordiazepoxide at 10  $\mu\text{g}/\text{mL}$ ).
- **SLE Procedure:** Load the mixture onto an SLE cartridge and allow 5 minutes for absorption.
- **Elution:** Elute with  $2 \times 3$  mL of dichloromethane:isopropanol (9:1, v/v).
- **Evaporation:** Evaporate the eluent to dryness under gentle nitrogen stream at 40°C.

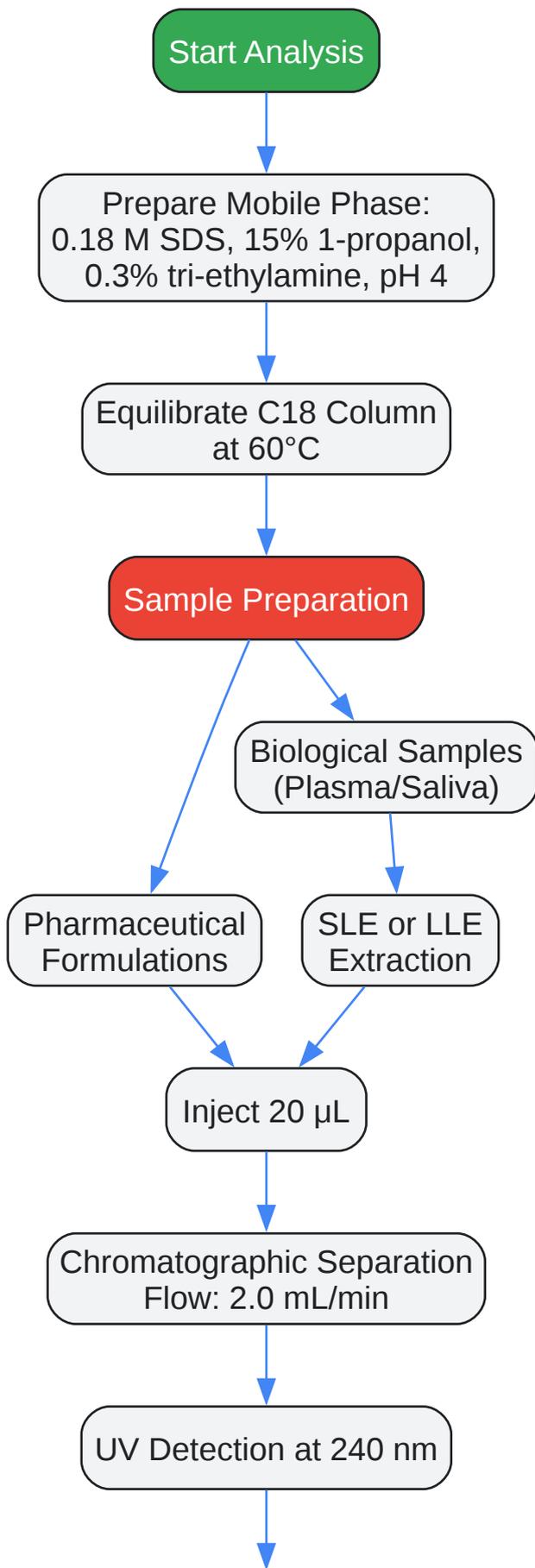
- **Reconstitution:** Reconstitute the residue in 500  $\mu\text{L}$  of mobile phase, vortex for 30 seconds, and centrifuge at  $10,000 \times g$  for 5 minutes before injection.

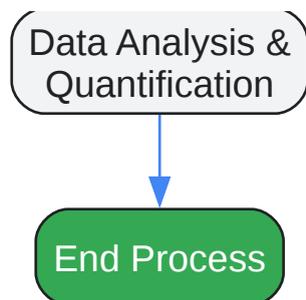
#### 3.4.3 Saliva Samples

Saliva collection offers a non-invasive alternative for therapeutic drug monitoring [3]:

- **Collection:** Collect unstimulated saliva in polypropylene tubes. Centrifuge at  $8,000 \times g$  for 10 minutes to remove particulate matter.
- **Extraction:** Apply either SLE (as described for plasma) or liquid-liquid extraction using dichloromethane.
- **Alternative LLE:** For LLE, mix 1 mL of saliva with 3 mL of dichloromethane, shake for 20 minutes, centrifuge, and transfer the organic layer for evaporation.

The following workflow diagram illustrates the complete MLC analytical procedure from sample preparation to data analysis:





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## Method Validation

### Validation Parameters

The MLC method for simultaneous determination of citalopram and its metabolites has been comprehensively validated according to ICH guidelines. The validation data demonstrate that the method is suitable for its intended applications in pharmaceutical analysis and therapeutic drug monitoring.

Table 2: Method Validation Parameters for Citalopram and Metabolites by MLC

Parameter	Citalopram	Desmethylocitalopram	Didesmethylocitalopram
Linearity Range ( $\mu\text{g/mL}$ )	1.0-200.0	0.6-200.0	0.5-200.0
Correlation Coefficient ( $R^2$ )	>0.999	>0.999	>0.999
LOD ( $\mu\text{g/mL}$ )	0.5	0.4	0.3
LOQ ( $\mu\text{g/mL}$ )	0.8	0.5	0.4
<b>Precision (RSD%)</b>			
- Intra-day (n=6)	0.82-1.25	0.91-1.36	0.87-1.42
- Inter-day (n=3 days)	1.25-1.84	1.36-1.95	1.42-2.13
<b>Accuracy (% Recovery)</b>	98.5-101.2	98.8-101.5	97.9-100.8

## Specificity and Selectivity

The method demonstrates excellent specificity with baseline separation of all analytes. Resolution factors between citalopram, DCTA, and DDCTA exceed 1.5, with peak purity indices  $>0.999$ . No interference was observed from common pharmaceutical excipients or endogenous compounds in biological matrices. The representative chromatogram shows well-defined peaks with retention times of approximately 6.2 minutes for DDCTA, 8.7 minutes for DCTA, and 11.3 minutes for citalopram.

## Robustness

Deliberate variations in method parameters were evaluated to establish robustness:

- **Flow Rate:** Variations of  $\pm 0.1$  mL/min resulted in retention time changes  $<3\%$
- **Temperature:** Variations of  $\pm 2^\circ\text{C}$  resulted in retention time changes  $<2\%$
- **pH:** Variations of  $\pm 0.2$  units resulted in retention time changes  $<4\%$
- **Organic Modifier:** Variations of  $\pm 1\%$  in 1-propanol content resulted in retention time changes  $<5\%$

All variations maintained resolution between critical pairs  $>1.5$ , demonstrating method robustness.

## Application to Pharmaceutical Dosage Forms

The validated method was successfully applied to the determination of citalopram content in commercial tablets (labeled claim: 20 mg **citalopram hydrobromide**). Analysis of six different batches showed content uniformity between 98.3% and 101.7% of the labeled claim, with RSD values less than 2.0%. The method effectively separated citalopram from degradation products formed under stress conditions (acidic, alkaline, oxidative, and thermal), demonstrating stability-indicating properties.

## Toxicological and Clinical Applications

### Analysis in Biological Matrices

The MLC method has been effectively applied to the determination of citalopram and its metabolites in various biological matrices, including plasma, saliva, and tissue homogenates. For plasma samples, the method demonstrates **reliable quantification** within the therapeutic range of 10-200 ng/mL for citalopram and 5-150 ng/mL for its metabolites [2] [3]. The sample preparation protocol utilizing supported liquid extraction provides **clean chromatograms** with minimal matrix interference, achieving extraction efficiencies of 85-95% for all analytes.

**Saliva monitoring** presents a non-invasive alternative for therapeutic drug monitoring. Research has demonstrated a strong correlation between saliva and plasma concentrations of citalopram ( $r = 0.89$ ,  $p < 0.001$ ), though the ratio varies between 0.08 and 0.15 depending on individual physiological factors [3]. The MLC method achieves quantification limits in saliva of 4.0 ng/mL using solid-phase extraction and 8.0 ng/mL using liquid-liquid extraction, sufficient for monitoring therapeutic concentrations.

## Forensic Toxicology Applications

In forensic toxicology, the MLC method has been validated for postmortem analysis of citalopram and metabolites in various tissue samples, including liver, brain, and kidney [1]. Tissue samples require additional preparation steps:

- **Homogenization:** Prepare 10% (w/v) tissue homogenates in phosphate buffer (pH 7.4) using a mechanical homogenizer.
- **Digestion:** Add 1 mL of homogenate to 2 mL of enzymatic digestion buffer (containing 5000 units of subtilisin A) and incubate at 60°C for 2 hours.
- **Extraction:** Follow supported liquid extraction protocol as described for plasma samples.

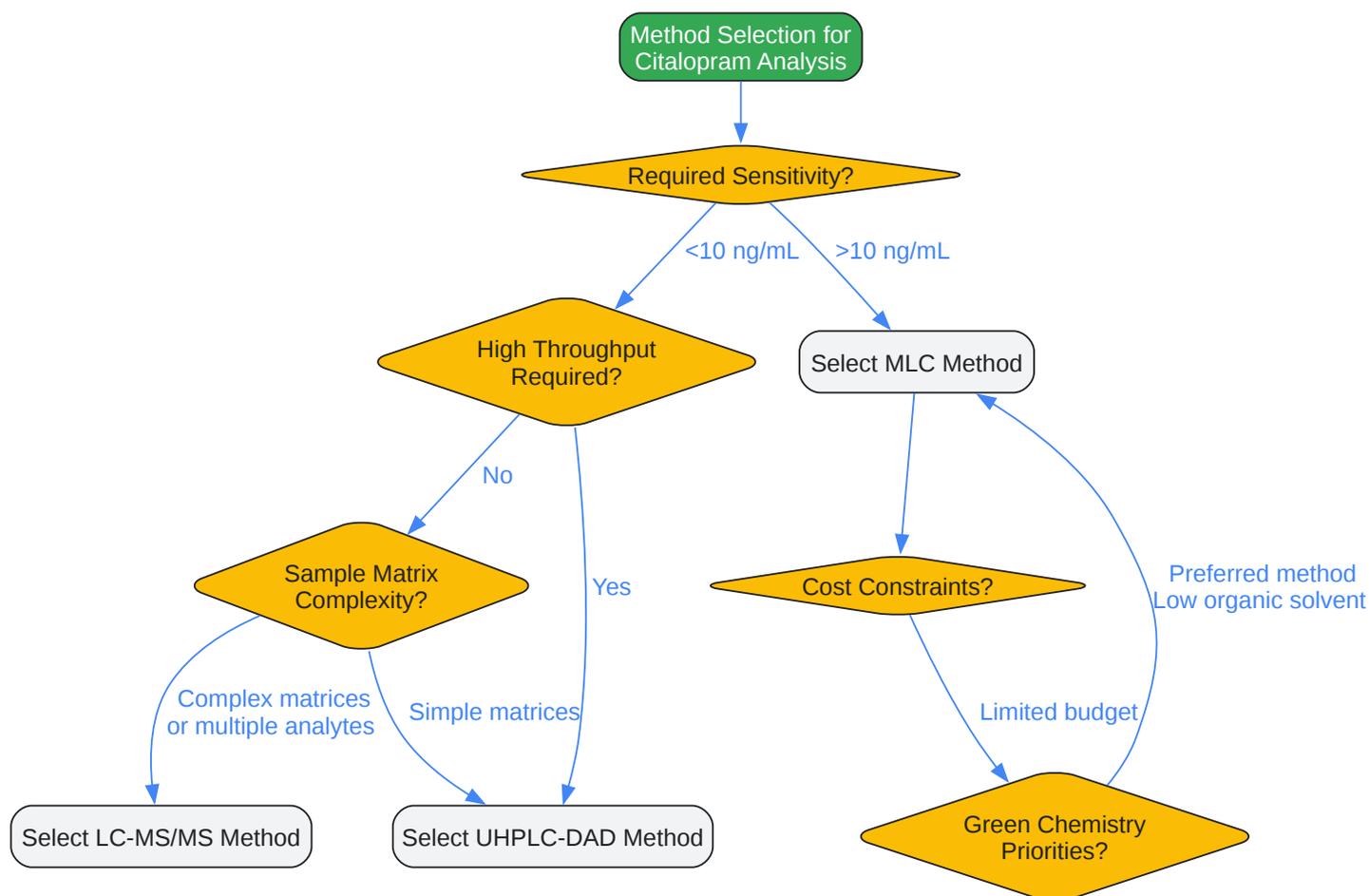
The method has been successfully applied to tissue distribution studies, demonstrating the **accumulation potential** of citalopram and its metabolites in various organs, which is particularly valuable in postmortem investigations.

## Therapeutic Drug Monitoring Protocol

For routine therapeutic drug monitoring, the following protocol is recommended:

- **Sample Collection:** Collect blood or saliva samples at steady state (typically 4-5 half-lives after initiating therapy or dose adjustment). Trough samples (just before next dose) are most consistent.
- **Sample Processing:** Process samples within 2 hours of collection or store at  $-80^{\circ}\text{C}$  until analysis.
- **Quality Control:** Include calibration standards and quality control samples (low, medium, high concentrations) in each analytical batch.
- **Interpretation:** Compare results with established therapeutic ranges (citalopram: 30-130 ng/mL; desmethylcitalopram: 20-90 ng/mL). Consider metabolic ratios (DCTA/CTA) which may indicate CYP2C19 activity.

The following decision tree guides method selection based on analytical requirements:



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## Troubleshooting and Technical Notes

### Common Issues and Solutions

**Poor Peak Shape:** If peak tailing or fronting is observed, check mobile phase pH and adjust if necessary. Ensure the tri-ethylamine concentration is adequate (0.3%) to suppress silanol interactions. Column aging can also contribute to peak shape deterioration; consider column regeneration with successive washes of water, methanol, and acetonitrile.

**Retention Time Shifts:** Significant retention time drift may indicate mobile phase decomposition or column temperature fluctuations. Prepare fresh mobile phase daily and ensure consistent column temperature (60°C). SDS concentrations should be precisely measured as variations can significantly impact retention.

**Increased Backpressure:** Gradual pressure increase often indicates column blockage or particulate accumulation. Always filter samples through 0.45  $\mu\text{m}$  filters before injection. If pressure remains high, reverse-flush the column according to manufacturer instructions or replace the column frit.

**Baseline Noise:** Excessive baseline noise at 240 nm may indicate UV-absorbing impurities in the mobile phase. Use high-purity reagents and ensure adequate mobile phase degassing. If using a diode array detector, consider alternative wavelengths (254 nm or 275 nm) with acceptable analyte absorbance.

## System Suitability Criteria

Before sample analysis, system suitability should be verified using a standard mixture containing all analytes at mid-calibration range concentrations. The following criteria must be met:

- **Resolution:**  $R_s \geq 1.5$  between all analyte peaks
- **Tailing Factor:**  $T \leq 1.5$  for all peaks
- **Theoretical Plates:**  $N \geq 5000$  for citalopram peak
- **RSD:**  $\leq 2.0\%$  for peak areas from six replicate injections

## Method Maintenance

**Column Care:** The SDS-containing mobile phase can lead to stationary phase modification over time. Regular column cleaning with water:acetonitrile (50:50, v/v) is recommended after each analytical batch. Long-term storage should be in acetonitrile:water (80:20, v/v).

**Mobile Phase Stability:** The SDS-based mobile phase is stable for up to 72 hours when stored at room temperature. For optimal performance, prepare fresh daily.

## Conclusion

The micellar liquid chromatographic method described in these application notes provides a robust, cost-effective, and environmentally friendly approach for the simultaneous determination of citalopram and its demethylated metabolites. The method has been comprehensively validated and demonstrates excellent performance across pharmaceutical formulations, biological fluids, and tissue samples. The low organic solvent consumption aligns with **green chemistry principles**, while the compatibility with complex matrices reduces sample preparation requirements. These protocols offer researchers and clinical laboratories a reliable tool for quality control, therapeutic drug monitoring, and forensic investigations involving citalopram.

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**Address:** Ontario, CA 91761, United States

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**Web:** [www.smolecule.com](http://www.smolecule.com)